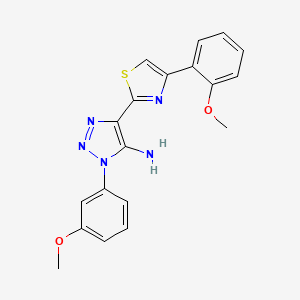

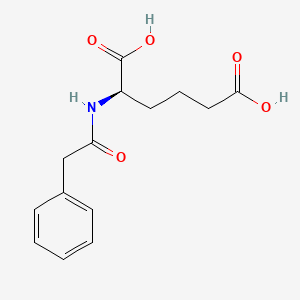

1-(2,5-dimethylbenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-dimethylbenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one, also known as DMXAA, is a small molecule that was originally developed as an anti-cancer drug. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Applications De Recherche Scientifique

Topoisomerase I Targeting and Cytotoxicity

- Topoisomerase I Targeting Activity: Research has shown that compounds within the naphthyridinone family exhibit potent topoisomerase I (TOP1)-targeting activity. This activity is crucial for developing anticancer agents as it can inhibit the DNA replication process in cancer cells. One study highlighted the synthesis and evaluation of nitro and amino derivatives of naphthyridinones, demonstrating significant TOP1-targeting activity and cytotoxicity against cancer cell lines, comparable to that of camptothecin, a well-known anticancer drug (Singh et al., 2003).

Chemical Synthesis and Biological Properties

- Synthesis and Properties: Another aspect of research focuses on the synthesis and the unique physical and biological properties of dimethylbenzo[c]phenanthrene derivatives. These compounds, which share structural similarities with naphthyridinones, have been studied for their methyl group-induced helicity and its impact on biological activities, providing insights into the structure-activity relationship essential for drug design (Lakshman et al., 2000).

Catalysis and Material Science

- Catalytic Applications: Naphthyridine-functionalized N-heterocyclic carbenes have shown versatility in coordination to various metals, exhibiting diverse binding modes. These complexes have been evaluated for their catalytic activities, including transfer hydrogenation reactions, demonstrating the potential of naphthyridine derivatives in catalysis and material science applications (Sinha et al., 2009).

Antimicrobial Activity

- Antimicrobial Studies: The structural modification of naphthyridine derivatives has also been explored for antimicrobial properties. Specific substitutions on the naphthyridine core have been shown to modulate sensitivity to efflux transporters associated with multidrug resistance, indicating potential applications in overcoming antibiotic resistance (Ruchelman et al., 2005).

Propriétés

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c1-16-6-10-20(11-7-16)24(29)23-15-28(14-21-13-17(2)5-8-18(21)3)26-22(25(23)30)12-9-19(4)27-26/h5-13,15H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBMJJDZGVWJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylbenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

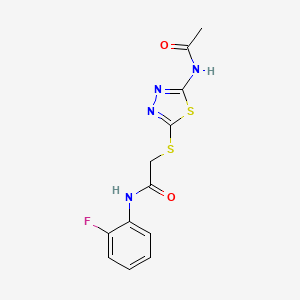

![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2741713.png)

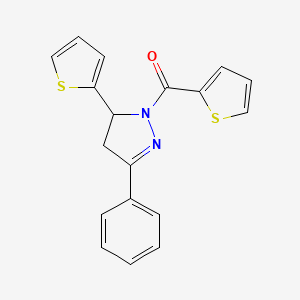

![7-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2741719.png)

![5-Methylthieno[2,3-d][1,3]thiazol-2-amine](/img/structure/B2741722.png)

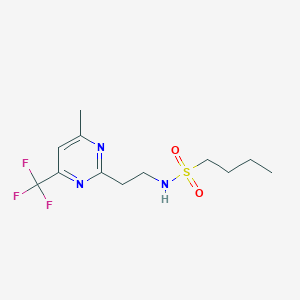

![2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2741724.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2741727.png)